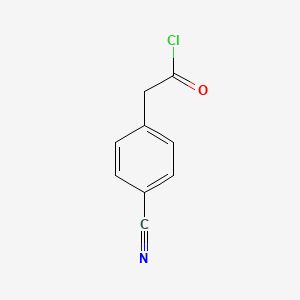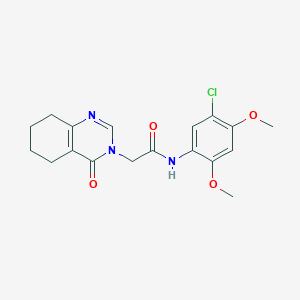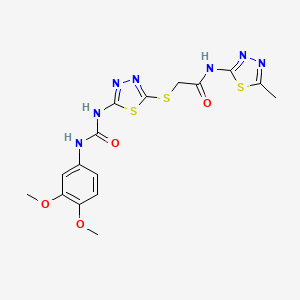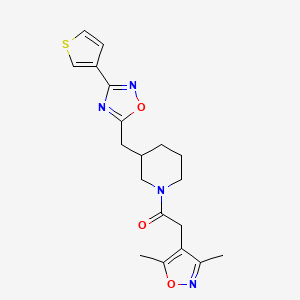
2-(4-cyanophenyl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyanophenyl)acetyl chloride is an organic compound with the molecular formula C9H6ClNO. It is a derivative of phenylacetyl chloride, where a cyano group (-CN) is attached to the para position of the benzene ring. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals due to its reactive acyl chloride group.
科学的研究の応用
2-(4-cyanophenyl)acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
Mode of Action
The compound could interact with its targets through various types of chemical reactions, such as nucleophilic substitution or electrophilic addition . The exact mode of action would depend on the specific chemical and physical properties of the compound and its target.
Biochemical Pathways
Organic compounds can participate in or interfere with various biochemical pathways. For example, they might inhibit or activate specific enzymes, alter signal transduction pathways, or affect the synthesis or degradation of other molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical properties, such as its size, charge, lipophilicity, and chemical reactivity . These properties determine how the compound is absorbed into the body, how it is distributed among different tissues, how it is metabolized by enzymes, and how it is excreted from the body.
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and its specific targets. These effects could range from the activation or inhibition of specific cellular functions to the induction of cell death .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, the presence of other molecules, and the specific characteristics of the biological system in which it is present .
生化学分析
Cellular Effects
Chloride ions, a component of 4-Cyanophenylacetyl chloride, play crucial roles in cellular functions, including maintenance of electroneutrality, membrane potential, and water secretion
Molecular Mechanism
Acyl chlorides, including 4-Cyanophenylacetyl chloride, are known to participate in nucleophilic substitution reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyanophenyl)acetyl chloride typically involves the reaction of 4-cyanobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the volatile by-products and ensure high purity of the final product.
化学反応の分析
Types of Reactions: 2-(4-cyanophenyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-cyanobenzoic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Imides: Formed by reaction with diamines or other bifunctional nucleophiles.
類似化合物との比較
Phenylacetyl Chloride: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
4-Cyanobenzoyl Chloride: Similar structure but with a different functional group (benzoyl chloride instead of phenylacetyl chloride).
4-Cyanophenylisocyanate: Contains an isocyanate group instead of an acyl chloride group, leading to different reactivity and applications.
Uniqueness: 2-(4-cyanophenyl)acetyl chloride is unique due to the presence of both the acyl chloride and cyano functional groups. This combination provides a high degree of reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of a wide range of compounds.
特性
IUPAC Name |
2-(4-cyanophenyl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)5-7-1-3-8(6-11)4-2-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRSIXZHLWBQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62044-37-5 |
Source


|
| Record name | 2-(4-cyanophenyl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2423537.png)


![7-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423540.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2423541.png)

![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B2423544.png)
![3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2423545.png)
![N-[4-(propan-2-yl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2423546.png)
![4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide](/img/structure/B2423547.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide](/img/structure/B2423553.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2423555.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide](/img/structure/B2423557.png)
